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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromoisoxazole is a halogenated heterocyclic compound that has garnered significant

interest within the scientific community, particularly in the fields of medicinal chemistry and

organic synthesis. Its unique structural features, characterized by the presence of a reactive

bromine atom on the isoxazole core, make it a versatile building block for the construction of

more complex molecular architectures. This technical guide provides a comprehensive

overview of the physical and chemical properties of 4-Bromoisoxazole, detailed experimental

protocols for its synthesis and characterization, and insights into its reactivity and potential

applications in drug discovery.

Physicochemical Properties
4-Bromoisoxazole is a solid at room temperature, appearing as a white to light yellow

substance.[1] A summary of its key physical and chemical properties is presented in the tables

below.

Table 1: Physical Properties of 4-Bromoisoxazole
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Property Value Reference(s)

Molecular Formula C₃H₂BrNO [2][3]

Molecular Weight 147.96 g/mol [2][3]

Melting Point 38-43 °C

Appearance White to light yellow solid [1]

Flash Point 60 °C (140 °F)

Table 2: Chemical Identifiers for 4-Bromoisoxazole
Identifier Value Reference(s)

CAS Number 97925-43-4 [2][3]

IUPAC Name 4-bromo-1,2-oxazole [4]

InChI
1S/C3H2BrNO/c4-3-1-5-6-2-

3/h1-2H

InChI Key
IRDVIGFQMLUJAM-

UHFFFAOYSA-N

SMILES Brc1cnoc1

PubChem CID 3862248 [4]

Table 3: Safety Information for 4-Bromoisoxazole
Hazard Statement GHS Classification

Precautionary
Statements

Reference(s)

Harmful if swallowed Acute Toxicity 4, Oral

P264, P270,

P301+P317, P330,

P501

[4]
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The synthesis of 4-Bromoisoxazole can be achieved through the bromination of an isoxazole

precursor. A common method involves the lithiation of the isoxazole ring followed by quenching

with an electrophilic bromine source.

Experimental Protocol: Synthesis of 4-Bromoisoxazole
via Lithiation-Bromination
This protocol is a representative example based on general procedures for the synthesis of

bromo-heterocycles.

Materials:

Isoxazole

n-Butyllithium (n-BuLi) in hexanes

1,2-Dibromoethane or N-Bromosuccinimide (NBS)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Hexanes

Ethyl acetate

Procedure:

A solution of isoxazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g.,

argon or nitrogen).

A solution of n-butyllithium in hexanes is added dropwise to the cooled isoxazole solution,

and the mixture is stirred at -78 °C for 1 hour to facilitate the lithiation at the 4-position.

An electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide,

dissolved in anhydrous THF is then added dropwise to the reaction mixture. The reaction is
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allowed to proceed at -78 °C for an additional 2 hours.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The mixture is allowed to warm to room temperature, and the organic layer is separated.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Experimental Protocol: Purification by Flash Column
Chromatography
Materials:

Crude 4-Bromoisoxazole

Silica gel (230-400 mesh)

Hexanes

Ethyl acetate

Procedure:

A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and packed into a

chromatography column.

The crude 4-Bromoisoxazole is dissolved in a minimal amount of a suitable solvent (e.g.,

dichloromethane or the eluent) and loaded onto the top of the silica gel column.

The column is eluted with a gradient of ethyl acetate in hexanes, starting with a low polarity

mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those

containing the pure product.

The fractions containing pure 4-Bromoisoxazole are combined and the solvent is removed

under reduced pressure to yield the purified product.

Spectroscopic Characterization
The structure and purity of 4-Bromoisoxazole are confirmed using various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-Bromoisoxazole is expected to show two signals

in the aromatic region, corresponding to the two protons on the isoxazole ring. The chemical

shifts and coupling constants are influenced by the electron-withdrawing effect of the

bromine atom and the heteroatoms in the ring.

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon

atoms of the isoxazole ring. The carbon atom attached to the bromine will be significantly

shifted downfield.

Typical Experimental Conditions for NMR:

Spectrometer: 400 MHz or higher

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromoisoxazole will exhibit characteristic absorption bands

corresponding to the vibrations of the C-H, C=N, C=C, and C-O bonds within the isoxazole ring,

as well as the C-Br bond.

Typical Experimental Conditions for FTIR:
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Technique: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-
Bromoisoxazole. The presence of bromine is readily identified by the characteristic isotopic

pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Typical Experimental Conditions for Mass Spectrometry:

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)

Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

Chemical Reactivity and Synthetic Applications
The bromine atom at the 4-position of the isoxazole ring is a key functional group that allows

for a variety of chemical transformations, making 4-Bromoisoxazole a valuable intermediate in

organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions
4-Bromoisoxazole is an excellent substrate for palladium-catalyzed cross-coupling reactions,

which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of 4-Bromoisoxazole with an

organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst

and a base to form a 4-aryl- or 4-vinylisoxazole.
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Figure 1: Suzuki-Miyaura coupling of 4-Bromoisoxazole.

Heck Coupling: In the Heck reaction, 4-Bromoisoxazole is coupled with an alkene in the

presence of a palladium catalyst and a base to yield a 4-alkenylisoxazole.

Sonogashira Coupling: This reaction couples 4-Bromoisoxazole with a terminal alkyne

using a palladium catalyst and a copper co-catalyst to produce a 4-alkynylisoxazole.

Lithiation and Nucleophilic Substitution
The bromine atom can be exchanged with lithium via a halogen-metal exchange reaction using

an organolithium reagent such as n-butyllithium.[5] The resulting 4-lithioisoxazole is a potent

nucleophile that can react with various electrophiles to introduce a wide range of functional

groups at the 4-position.

Biological Significance and Drug Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a number of

approved drugs and clinical candidates.[6][7][8] Isoxazole-containing compounds exhibit a

broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and

anticancer properties.[9][10][11]

While 4-Bromoisoxazole itself is primarily a synthetic intermediate, its derivatives are of

significant interest in drug discovery. The bromine atom can serve as a handle to introduce

pharmacophoric groups or to fine-tune the electronic and steric properties of a molecule to

enhance its biological activity and pharmacokinetic profile.
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Representative Signaling Pathway: Leflunomide
To illustrate the role of isoxazole-containing compounds in biological pathways, we can

examine the mechanism of action of Leflunomide, an isoxazole derivative used as a disease-

modifying antirheumatic drug (DMARD).[12][13] Leflunomide's active metabolite, teriflunomide,

inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo

pyrimidine synthesis pathway.[6][7][14] This inhibition leads to a depletion of pyrimidines, which

are essential for the proliferation of activated lymphocytes, thereby exerting an

immunosuppressive effect.
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Figure 2: Mechanism of action of Leflunomide.
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Conclusion
4-Bromoisoxazole is a valuable and versatile building block in organic synthesis with

significant potential for applications in drug discovery and materials science. Its well-defined

physical and chemical properties, coupled with its reactivity in a range of chemical

transformations, make it an important tool for researchers and scientists. A thorough

understanding of its synthesis, characterization, and reactivity is crucial for its effective

utilization in the development of novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromoisoxazole:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274380#physical-and-chemical-properties-of-4-
bromoisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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